molecular formula C51H33N5 B15385725 9-(4-(4,6-Diphenyl-1,3,5-triazin-2-yl)phenyl)-9'-phenyl-9H,9'H-3,3'-bicarbazole

9-(4-(4,6-Diphenyl-1,3,5-triazin-2-yl)phenyl)-9'-phenyl-9H,9'H-3,3'-bicarbazole

Cat. No.: B15385725
M. Wt: 715.8 g/mol
InChI Key: QVSJCRDHNCCXFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-(4-(4,6-Diphenyl-1,3,5-triazin-2-yl)phenyl)-9'-phenyl-9H,9'H-3,3'-bicarbazole is a useful research compound. Its molecular formula is C51H33N5 and its molecular weight is 715.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound 9-(4-(4,6-Diphenyl-1,3,5-triazin-2-yl)phenyl)-9'-phenyl-9H,9'H-3,3'-bicarbazole is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its chemical properties, biological activity, and relevant research findings.

  • Molecular Formula : C81H52N6
  • Molecular Weight : 1109.32 g/mol
  • CAS Number : 1620808-43-6
  • Structure : The compound consists of a bicarbazole framework with triazine and phenyl substituents that may influence its biological interactions.

Biological Activity Overview

Research indicates that compounds containing triazine and carbazole moieties exhibit diverse biological activities, including:

  • Antimicrobial Properties : Triazine derivatives have shown efficacy against various bacterial strains.
  • Anticancer Activity : Certain carbazole derivatives are noted for their ability to inhibit cancer cell proliferation.

The biological activity of this compound may be attributed to:

  • Nitric Oxide (NO) Release : Similar triazine compounds have been shown to release NO, which plays a crucial role in antimicrobial activity by damaging bacterial membranes.
  • Inhibition of Key Enzymes : The presence of the triazine moiety may inhibit enzymes critical for bacterial survival and replication.

Case Studies

  • Antitubercular Activity :
    • A study on triazine derivatives demonstrated significant antitubercular activity through intrabacterial metabolism mechanisms. The compound's ability to release NO was highlighted as a key factor in its efficacy against Mycobacterium tuberculosis .
  • Cytotoxicity Evaluation :
    • In vitro assays have been conducted to assess the cytotoxic effects of similar compounds on Vero cells, with findings indicating a favorable balance between antimicrobial potency and low cytotoxicity .

Data Table of Biological Activities

Activity TypeCompoundIC50/EC50 ValuesReference
AntimicrobialJSF-2019 (similar triazine)MIC = 150 nM
CytotoxicityJSF-2019CC50 = 9.6 μM
AnticancerCarbazole derivativesVaries by structure

Properties

Molecular Formula

C51H33N5

Molecular Weight

715.8 g/mol

IUPAC Name

3-[9-[4-(4,6-diphenyl-1,3,5-triazin-2-yl)phenyl]carbazol-3-yl]-9-phenylcarbazole

InChI

InChI=1S/C51H33N5/c1-4-14-34(15-5-1)49-52-50(35-16-6-2-7-17-35)54-51(53-49)36-24-28-40(29-25-36)56-46-23-13-11-21-42(46)44-33-38(27-31-48(44)56)37-26-30-47-43(32-37)41-20-10-12-22-45(41)55(47)39-18-8-3-9-19-39/h1-33H

InChI Key

QVSJCRDHNCCXFC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NC(=N2)C3=CC=C(C=C3)N4C5=C(C=C(C=C5)C6=CC7=C(C=C6)N(C8=CC=CC=C87)C9=CC=CC=C9)C1=CC=CC=C14)C1=CC=CC=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.